molecular formula C17H18N2O2S B11058375 2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

2-[(3-Methoxybenzyl)sulfanyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile

Cat. No.: B11058375
M. Wt: 314.4 g/mol
InChI Key: UQZFAFGDSLBWKN-UHFFFAOYSA-N
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Description

2-[(3-METHOXYBENZYL)SULFANYL]-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes a pyridyl cyanide core substituted with methoxybenzyl and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-METHOXYBENZYL)SULFANYL]-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-(methoxymethyl)-6-methyl-3-pyridyl cyanide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-METHOXYBENZYL)SULFANYL]-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-METHOXYBENZYL)SULFANYL]-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-METHOXYBENZYL)SULFANYL]-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrile group can also interact with enzymes, affecting their activity. These interactions can lead to various biological effects, including inhibition of cell growth and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-METHOXYBENZYL)SULFANYL]-3-QUINOLINECARBALDEHYDE
  • 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

2-[(3-METHOXYBENZYL)SULFANYL]-4-(METHOXYMETHYL)-6-METHYL-3-PYRIDYL CYANIDE is unique due to its specific substitution pattern and the presence of both methoxy and sulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

4-(methoxymethyl)-2-[(3-methoxyphenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C17H18N2O2S/c1-12-7-14(10-20-2)16(9-18)17(19-12)22-11-13-5-4-6-15(8-13)21-3/h4-8H,10-11H2,1-3H3

InChI Key

UQZFAFGDSLBWKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC2=CC(=CC=C2)OC)C#N)COC

Origin of Product

United States

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